molecular formula C14H19BFNO2 B13980801 (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester

Cat. No.: B13980801
M. Wt: 263.12 g/mol
InChI Key: SSNYVMDKFWIYOR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a dioxaborolane moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-cyclopropyl-4-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction: The compound can undergo reduction reactions to remove the boronic ester group, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Hydrocarbons: Formed through reduction of the boronic ester group.

Scientific Research Applications

2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropyl group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester group but different substitution pattern on the pyridine ring.

    4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Contains similar functional groups but with a more complex structure.

Uniqueness

The uniqueness of 2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of a cyclopropyl group, a fluorine atom, and a boronic ester group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C14H19BFNO2

Molecular Weight

263.12 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)10-8-17-12(7-11(10)16)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

SSNYVMDKFWIYOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)C3CC3

Origin of Product

United States

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